(R)-1-Boc-3-butyl-piperazine: A Comprehensive Technical Guide for Drug Discovery Professionals
(R)-1-Boc-3-butyl-piperazine: A Comprehensive Technical Guide for Drug Discovery Professionals
This in-depth guide provides a technical overview of (R)-1-Boc-3-butyl-piperazine, a chiral building block with significant potential in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and field-proven expertise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |
| Molecular Weight | 242.36 g/mol | [1] |
| Appearance | Typically a colorless to light yellow liquid or solid | [1] |
| Chirality | (R)-configuration | [1] |
| CAS Number (for (S)-enantiomer) | 928025-60-9 | [4] |
| Purity | High-purity grades available (e.g., 95%+, 98%+) | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate | [1] |
Computed Physicochemical Properties (for (S)-enantiomer):
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |
| LogP | 2.3855 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 3 | [4] |
These computed properties suggest that the molecule possesses reasonable drug-like characteristics, making it an attractive scaffold for medicinal chemistry programs.
Synthesis and Reactivity: A Scientist's Perspective
The synthesis of (R)-1-Boc-3-butyl-piperazine would likely follow established protocols for the N-Boc protection of substituted piperazines. A common and efficient method involves the reaction of the corresponding (R)-3-butyl-piperazine with di-tert-butyl dicarbonate (Boc₂O).
A general synthetic workflow is depicted below:
Caption: General workflow for the N-Boc protection of (R)-3-butyl-piperazine.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing the formation of the di-Boc protected by-product. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), providing a versatile handle for subsequent synthetic transformations.[2]
The unprotected secondary amine of (R)-1-Boc-3-butyl-piperazine is a nucleophile and can participate in a wide range of chemical reactions, including:
-
Buchwald-Hartwig amination: Coupling with aryl halides to form N-aryl piperazines.[5]
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.
-
Amide bond formation: Acylation with carboxylic acids or their derivatives.
-
Nucleophilic substitution reactions: Alkylation with alkyl halides.
This reactivity profile makes (R)-1-Boc-3-butyl-piperazine a valuable building block for introducing the piperazine moiety into target molecules. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in drugs targeting a wide range of biological targets.[6][7]
Applications in Drug Discovery and Development
The piperazine motif is a key structural feature in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][6] The incorporation of a substituted piperazine can significantly impact a molecule's physicochemical properties, such as solubility and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[7]
(R)-1-Boc-3-butyl-piperazine, with its chiral center and lipophilic butyl group, offers medicinal chemists a unique tool to explore structure-activity relationships (SAR) and optimize lead compounds. Potential therapeutic areas where this building block could be employed include:
-
CNS Disorders: The piperazine core is prevalent in antipsychotic, antidepressant, and anxiolytic agents.[2][6]
-
Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine ring, which can be crucial for target binding and improving pharmacokinetic properties.[6]
-
Infectious Diseases: The piperazine ring is also found in various antibacterial, antifungal, and antiviral compounds.[6]
The logical progression of utilizing this building block in a drug discovery program is illustrated below:
Caption: A typical drug discovery workflow utilizing (R)-1-Boc-3-butyl-piperazine.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (R)-1-Boc-3-butyl-piperazine. While a specific safety data sheet (SDS) for this exact compound is not widely available, information from analogous compounds such as 1-Boc-piperazine and its methyl-substituted derivatives provides valuable guidance.
Based on available data for similar compounds, (R)-1-Boc-3-butyl-piperazine should be handled with care as it may cause skin and eye irritation, as well as respiratory irritation.[8]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term storage, refrigeration (4°C) is recommended.[4]
Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date safety and handling information.
Conclusion
(R)-1-Boc-3-butyl-piperazine is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its unique combination of a protected piperazine core, a chiral center, and a lipophilic butyl substituent provides a powerful tool for the synthesis of novel and diverse molecular entities. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in the quest for new therapeutic agents.
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